trans-Methyl3-methylpiperidine-4-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride typically involves the reaction of 3-methylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the production of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties .
Industry: In the industrial sector, trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
- Methyl 3-methylpiperidine-4-carboxylate
- Ethyl 3-methylpiperidine-4-carboxylate
- trans-Methyl 4-methylpiperidine-3-carboxylate
Comparison: trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds . The trans configuration also imparts distinct stereochemical properties that can affect its biological activity and interactions with molecular targets .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (3R,4S)-3-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI Key |
LIBNHIYBEVBSKI-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@@H]1C(=O)OC.Cl |
Canonical SMILES |
CC1CNCCC1C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.